molecular formula C20H16FN3O3 B11283344 5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11283344
M. Wt: 365.4 g/mol
InChI Key: YEXVKCPZMDETER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 1,3-dimethylbarbituric acid under reflux conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reaction time, which are critical for the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione
  • 5-(4-bromophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione

Uniqueness

The presence of the fluorine atom in 5-(4-fluorophenyl)-1,3-dimethyl-6-(phenylamino)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C20H16FN3O3

Molecular Weight

365.4 g/mol

IUPAC Name

6-anilino-5-(4-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H16FN3O3/c1-23-18(25)16-15(12-8-10-13(21)11-9-12)17(22-14-6-4-3-5-7-14)27-19(16)24(2)20(23)26/h3-11,22H,1-2H3

InChI Key

YEXVKCPZMDETER-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NC3=CC=CC=C3)C4=CC=C(C=C4)F)C(=O)N(C1=O)C

Origin of Product

United States

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